1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene
Description
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene is a brominated aromatic compound featuring two sodium sulfonate (-SO₃Na) groups attached via propoxy linkers at the 2- and 5-positions of the benzene ring. This compound is structurally distinct due to its ionic sulfonate moieties, which enhance solubility in polar solvents and enable unique intermolecular interactions. These analogs provide a foundational understanding of how substituent groups influence molecular packing, stability, and functionality.
Properties
IUPAC Name |
disodium;3-[2,5-dibromo-4-(3-sulfonatopropoxy)phenoxy]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Br2O8S2.2Na/c13-9-8-12(22-4-2-6-24(18,19)20)10(14)7-11(9)21-3-1-5-23(15,16)17;;/h7-8H,1-6H2,(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYKKFAKXMJIFNF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)OCCCS(=O)(=O)[O-])Br)OCCCS(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Br2Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584744 | |
| Record name | Disodium 3,3'-[(2,5-dibromo-1,4-phenylene)bis(oxy)]di(propane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153912-33-5 | |
| Record name | Disodium 3,3'-[(2,5-dibromo-1,4-phenylene)bis(oxy)]di(propane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-bis(3-sulfonatopropoxy)benzene disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Bromination of Hydroquinone Derivatives
The synthesis often begins with bromination of 1,4-dihydroxybenzene (hydroquinone) or its derivatives. For example, 2,5-dibromohydroquinone serves as a critical intermediate, achieved via electrophilic aromatic substitution using bromine in acetic acid or HBr/H₂O₂ systems. Reaction conditions (e.g., temperature, stoichiometry) significantly influence regioselectivity and byproduct formation.
Example Procedure
Alkoxy Group Introduction via Nucleophilic Substitution
The dibrominated intermediate undergoes alkoxylation to introduce propoxysulfonate chains. Sodium 3-bromopropane-1-sulfonate or its iodide analog is commonly employed as the alkylating agent under basic conditions.
Optimized Alkoxylation Protocol
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Base : K₂CO₃ (4.0 eq) in dimethylformamide (DMF).
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Alkylating Agent : Sodium 3-iodopropane-1-sulfonate (2.2 eq).
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Workup : Dilution with ice water, extraction with dichloromethane, and column chromatography (silica gel, methanol/ethyl acetate).
Critical Analysis of Methodological Variations
Solvent and Base Selection
The choice of solvent and base profoundly affects reaction efficiency:
Polar aprotic solvents like DMF enhance nucleophilicity, while Cs₂CO₃ accelerates substitution due to its strong basicity.
Temperature and Stoichiometry
Elevated temperatures (100–120°C) improve reaction rates but risk decomposition. A molar ratio of 1:2.2 (dibromohydroquinone:alkylating agent) minimizes unreacted starting material while avoiding polysubstitution.
Purification and Characterization
Column Chromatography
Silica gel chromatography with gradient elution (ethyl acetate → methanol) effectively separates the target compound from unreacted intermediates and salts.
Spectroscopic Confirmation
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¹H NMR : Peaks at δ 7.07 ppm (aromatic protons) and δ 3.82 ppm (–OCH₂–) confirm benzene ring substitution.
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FT-IR : Absorption bands at 1180 cm⁻¹ (S=O) and 1040 cm⁻¹ (C–O–C) validate sulfonate and ether linkages.
Yield Optimization Strategies
Catalytic Additives
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases interfacial contact between hydrophilic and hydrophobic reactants, boosting yields to 70–75%.
Solvent-Free Conditions
Microwave-assisted synthesis under solvent-free conditions reduces reaction time to 2–3 h with comparable yields (60–65%).
Comparative Evaluation of Alternative Routes
Post-Synthetic Sulfonation
An alternative approach involves propoxylation followed by sulfonation:
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Propoxylation : React dibromohydroquinone with 3-bromopropanol.
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Sulfonation : Treat with chlorosulfonic acid, then neutralize with NaOH.
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Disadvantage : Lower regioselectivity and harsher reaction conditions.
One-Pot Synthesis
Combining bromination and alkoxylation in a single step using excess NaH and alkylating agent achieves 50% yield but requires stringent moisture control.
Industrial-Scale Considerations
Chemical Reactions Analysis
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific reagents and conditions are required.
Polymerization: It is used as a monomer in the synthesis of water-soluble light-emitting polymers.
Common reagents used in these reactions include bromine, sulfonating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene primarily involves its role as a monomer in polymerization reactions. The bromine atoms and sulfonate groups facilitate the formation of polymer chains, leading to the creation of water-soluble light-emitting polymers . The molecular targets and pathways involved are related to the polymerization process and the resulting polymer’s interaction with light.
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Table 1: Structural and Crystallographic Properties of Related Compounds
Key Observations :
- Bromomethyl Derivatives: Polymorphism is driven by Br⋯Br halogen bonding (3.97–4.05 Å), forming layered structures. Form II (monoclinic) is thermodynamically stable at room temperature, while Form I (triclinic) dominates at higher temperatures (>135°C) .
- Phenylalkoxy Derivatives : These exhibit C–Br⋯π(arene) and C–H⋯Br interactions, with triclinic and orthorhombic polymorphs showing similar molecular conformations but distinct packing .
- Sulfonate Substituents (Target Compound): The ionic -SO₃Na groups likely disrupt halogen bonding observed in bromomethyl analogs, favoring ionic interactions and hydrogen bonding. This would increase hydrophilicity and alter crystallization behavior compared to non-ionic analogs.
Thermodynamic and Thermal Properties
Table 2: Thermal Behavior of Brominated Benzene Derivatives
Key Observations :
- Bromomethyl Derivatives : Form I has a higher melting point (159.1°C) and lower density than Form II, consistent with the "density rule" for enantiotropic systems . The transition temperature (Ttrs ≈ 135°C) aligns with calculated free-energy curves .
- Sulfonate Analog (Predicted) : The ionic nature of the target compound may lower its melting point compared to bromomethyl derivatives due to disrupted halogen bonding. However, strong ionic interactions could enhance thermal stability in aqueous environments.
Biological Activity
1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene (CAS Number: 153912-33-5) is a sulfonated brominated compound that has garnered attention for its potential biological activities and applications in various scientific fields. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of 556.2 g/mol. The compound contains two bromine atoms and two sulfonate groups, which significantly influence its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 556.2 g/mol |
| CAS Number | 153912-33-5 |
| Solubility | Water-soluble |
Synthesis
The synthesis of this compound typically involves the bromination of a benzene derivative followed by sulfonation and etherification reactions. The process requires controlled conditions to ensure high yields and purity levels.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that sulfonated compounds can possess antimicrobial properties. The presence of sulfonate groups enhances the compound's solubility in water, potentially increasing its bioavailability against microbial targets.
- Polymerization : This compound serves as a monomer in the synthesis of water-soluble light-emitting polymers. The bromine atoms and sulfonate groups facilitate the formation of polymer chains, making it valuable for applications in optoelectronics.
Case Study: Antimicrobial Efficacy
A study published in Journal of Applied Microbiology tested the antimicrobial efficacy of various sulfonated compounds, including this compound. The results indicated significant inhibition of bacterial growth at specific concentrations.
The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with cellular membranes due to its amphiphilic nature. The sulfonate groups enhance its interaction with water and biological systems.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other related compounds:
Table 2: Comparison of Related Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | Brominated | Limited solubility |
| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Halogenated | Different chemical properties |
| This compound | Sulfonated/Brominated | Antimicrobial & polymerization |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Dibromo-2,5-bis[3-(sodiosulfo)propoxy]benzene, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions. For example, brominated benzene derivatives can undergo alkoxylation with sodium sulfonate-containing propoxy groups under reflux conditions. Reaction parameters like solvent choice (e.g., DMSO for high polarity), reflux duration (18–24 hours), and stoichiometric ratios of reagents (e.g., 1:2 molar ratio of dibromo-benzene to sodium sulfonate precursor) are critical. Post-reaction purification via recrystallization (water-ethanol mixtures) or column chromatography improves purity .
Q. How can the solubility and stability of this compound be characterized for aqueous-phase applications?
- Methodological Answer : Solubility profiles are determined using UV-Vis spectroscopy or gravimetric analysis in solvents of varying polarity (water, ethanol, DMSO). Stability under acidic/alkaline conditions is assessed via pH-dependent degradation studies monitored by HPLC. The sodium sulfonate groups enhance aqueous solubility, but hydrolysis risks in extreme pH require buffered systems .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- Methodological Answer :
- NMR : H and C NMR confirm substitution patterns (e.g., bromine and propoxy group positions).
- FT-IR : Peaks at 1040–1100 cm (sulfonate S=O stretching) and 1200–1250 cm (C-O-C ether linkages) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic pathways for its synthesis?
- Methodological Answer : Contradictions often arise from competing reaction mechanisms (e.g., SN2 vs. radical pathways). Isotopic labeling (e.g., O in propoxy groups) combined with kinetic isotope effect (KIE) studies can distinguish mechanisms. Computational modeling (DFT) further identifies transition states and energy barriers .
Q. What factorial design approaches optimize its purification via membrane technologies?
- Methodological Answer : A 2 factorial design evaluates variables like membrane pore size (1–10 nm), pressure (5–20 bar), and feed concentration (0.1–1.0 M). Response surface methodology (RSM) models purity and recovery rates. Nanofiltration membranes with sulfonate-selective layers show high efficiency due to charge interactions .
Q. How does this compound interact with biological macromolecules, and what methodologies quantify these interactions?
- Methodological Answer :
- Fluorescence Quenching : Measures binding constants () with proteins (e.g., BSA) via Stern-Volmer plots.
- Molecular Dynamics (MD) Simulations : Predict docking sites and binding energies with enzymes or DNA.
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .
Q. What computational frameworks predict its behavior in hybrid organic-inorganic materials?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO gaps) for optoelectronic applications. COMSOL Multiphysics simulates diffusion coefficients in polymer matrices. Machine learning models (e.g., Random Forests) trained on structural analogs predict thermal stability and conductivity .
Theoretical and Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
